

"Ethyl 3,4-Dihydroxybenzoate" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Ethyl 3,4-Dihydroxybenzoate

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A Comprehensive Spectroscopic Guide to Ethyl 3,4-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Ethyl 3,4-dihydroxybenzoate** (CAS No. 3943-89-3), a compound of interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. This document compiles and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its identification, characterization, and application in research and development.

Molecular Structure and Properties

Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is an ethyl ester of 3,4-dihydroxybenzoic acid.[1][2] Its structure features a catechol ring substituted with an ethyl ester group.

Chemical Formula: C₉H₁₀O₄[3][4][5][6][7]

Molecular Weight: 182.17 g/mol [1][3][4][5][6][7]

Appearance: Pale yellow to beige crystalline powder.[2]



Solubility: Soluble in methanol and ethanol, but insoluble in water.[2]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for **Ethyl 3,4-dihydroxybenzoate**, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **Ethyl 3,4-dihydroxybenzoate**.

¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not fully			
available in search			
results			

Note: While search results indicate the availability of ¹H NMR spectra, specific peak assignments, multiplicities, and coupling constants were not explicitly detailed. One source mentions a spectrum was recorded at 400 MHz in DMSO-d6.[8]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	
Data not fully available in search results		

Note: Search results confirm the existence of ¹³C NMR data, with one spectrum noted as being recorded in DMSO-d6, however, specific chemical shifts for each carbon atom were not provided.[8]

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for **Ethyl 3,4-dihydroxybenzoate** are summarized below.



Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Description
3800-3300	O-H stretching (phenolic hydroxyl groups)
~1700	C=O stretching (ester carbonyl group)
~1600, ~1500, ~1450	C=C stretching (aromatic ring)
~1250	C-O stretching (ester)

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull, or gas phase). The NIST WebBook provides spectra obtained as a solid (split mull) and in the gas phase.[3][5][9]

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

m/z	Interpretation
182	Molecular ion [M]+
153	Loss of ethyl group (-C₂H₅)
137	Loss of ethoxy group (-OC₂H₅)
109	Further fragmentation

Note: The data presented is based on electron ionization (EI) mass spectrometry.[4] High-resolution mass spectrometry (HRMS) would provide more precise mass measurements.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols based on the information available.

Sample Preparation for Analysis



A general synthesis procedure for **Ethyl 3,4-dihydroxybenzoate** involves the esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated at reflux for several hours.[2] The crude product can then be purified by recrystallization or column chromatography to yield a sample suitable for spectroscopic analysis.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is typically used.[8][10]
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
 Important parameters to report include the solvent used, the spectrometer frequency, and the temperature at which the data was collected.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly employed.
- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
 (KBr) and pressed into a thin, transparent pellet.[1]
 - Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to form a
 paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[3][5]
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

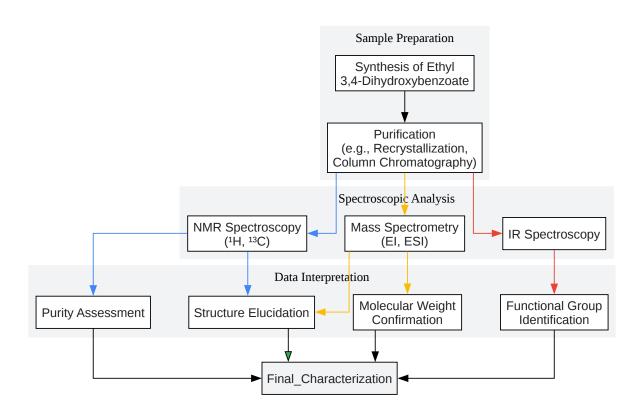


- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.[4][10] For high-resolution data, a time-of-flight (TOF) or Orbitrap analyzer is common.
- Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z)
 range. For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented
 to provide further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like **Ethyl 3,4-dihydroxybenzoate**.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Ethyl 3,4-Dihydroxybenzoate**.

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